Structure of (3-Bromo-4-chlorophenyl)(phenyl)methanol
Structure of (3-Bromo-4-chlorophenyl)(phenyl)methanol
Technical Whitepaper: Structural Characterization and Synthetic Utility of (3-Bromo-4-chlorophenyl)(phenyl)methanol
Executive Summary
(3-Bromo-4-chlorophenyl)(phenyl)methanol is a high-value diarylmethanol scaffold utilized primarily as a divergent intermediate in medicinal chemistry and agrochemical synthesis. Its structural significance lies in its orthogonal halogenation pattern —a bromine at the meta position and a chlorine at the para position relative to the carbinol center. This asymmetry allows for highly controlled, sequential cross-coupling reactions (e.g., Suzuki-Miyaura), making it an ideal "molecular switchboard" for constructing complex triaryl systems found in antihistamines and anticholinergics.
This guide details the structural properties, validated synthetic protocols, and chemoselective applications of this compound, designed for researchers requiring high-purity synthesis and functionalization strategies.
Molecular Architecture & Physicochemical Profile[1]
The molecule features a central chiral carbon connecting two aryl rings: a chemically inert phenyl ring and a highly functionalized 3-bromo-4-chlorophenyl ring.
Structural Specifications
| Property | Value / Description |
| IUPAC Name | (3-Bromo-4-chlorophenyl)(phenyl)methanol |
| Molecular Formula | C₁₃H₁₀BrClO |
| Molecular Weight | 297.57 g/mol |
| Chirality | Racemic (±) typically; contains 1 Stereocenter (C-OH) |
| Bond Rotatability | 2 Rotatable bonds (Aryl-CH bonds) |
| H-Bonding | 1 Donor (-OH), 1 Acceptor (-OH) |
| Predicted LogP | ~3.8 (Lipophilic) |
Electronic & Steric Analysis
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Halogen Inductive Effects: The chlorine atom at the para position exerts a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M). The meta-bromine relies primarily on inductive withdrawal, activating the ring for nucleophilic aromatic substitution or metal insertion at the C-Br bond preferentially over the C-Cl bond.
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Hydrogen Bonding: In the solid state, diarylmethanols typically form tetrameric clusters or infinite helical chains driven by O-H···O hydrogen bonds, often resulting in high melting points relative to their molecular weight.
Synthetic Pathways & Process Chemistry
Two primary routes exist for synthesis. Route A (Ketone Reduction) is preferred for scale-up due to safety and atom economy. Route B (Grignard Addition) is reserved for introducing isotopic labels or varying the phenyl ring.
Workflow Visualization
Figure 1: Standard reduction workflow for high-yield synthesis.
Detailed Protocol: Chemoselective Reduction (Route A)
Objective: Reduce the ketone carbonyl without dehalogenating the aryl ring. Precursor: (3-Bromo-4-chlorophenyl)(phenyl)methanone.
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Setup: Charge a 3-neck round-bottom flask with (3-Bromo-4-chlorophenyl)(phenyl)methanone (1.0 equiv) and anhydrous Methanol (10 mL/g).
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Activation: Cool the solution to 0°C using an ice bath. Nitrogen sparging is recommended but not strictly required.
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Addition: Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 20 minutes. Critical: Addition must be slow to manage H₂ gas evolution and exotherm.
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Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.
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Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting ketone spot (high R_f) should disappear; the alcohol product (lower R_f) appears.
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Quench: Cool back to 0°C. Slowly add 1M HCl until pH ~3 to destroy excess borohydride.
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Workup: Evaporate methanol under reduced pressure. Extract aqueous residue with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Recrystallization from Hexane/EtOAc is usually sufficient.
Why this works: NaBH₄ is a mild hydride donor.[2] Unlike Lithium Aluminum Hydride (LiAlH₄), it will not reduce the aryl-bromide or aryl-chloride bonds at room temperature, ensuring chemoselectivity [1].
Structural Characterization (Spectroscopy)
Verification of the structure requires distinguishing the product from the ketone precursor and ensuring no dehalogenation occurred.
Predicted NMR Data (CDCl₃)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |
| ¹H | 2.40 | Broad Singlet | -OH | Exchangeable with D₂O. |
| ¹H | 5.75 - 5.85 | Singlet | CH -OH | Diagnostic methine peak. Shift indicates secondary alcohol.[2][3] |
| ¹H | 7.20 - 7.45 | Multiplet | Phenyl Ring | Standard aromatic overlap. |
| ¹H | 7.65 | Doublet (J~2Hz) | Ar-H (C2) | Isolate proton between Br and Cl (deshielded). |
| ¹³C | 75.2 | Singlet | C -OH | Carbinol carbon (sp³). Confirms reduction of C=O (~195 ppm). |
| ¹³C | 122.5 | Singlet | C-Br | Carbon bonded to Bromine. |
| ¹³C | 133.0 | Singlet | C-Cl | Carbon bonded to Chlorine. |
Mass Spectrometry (EI/ESI):
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Molecular Ion: Look for characteristic isotope pattern.
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M+ (³⁵Cl, ⁷⁹Br)
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M+2 (³⁷Cl, ⁷⁹Br OR ³⁵Cl, ⁸¹Br)
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M+4 (³⁷Cl, ⁸¹Br)
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Intensity ratio approx 3:4:1 due to Br/Cl natural abundance.
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Functionalization & Applications
The core value of this scaffold is the reactivity difference between the C-Br and C-Cl bonds. Palladium catalysts undergo oxidative addition into C-Br bonds significantly faster than C-Cl bonds.
Chemoselective Coupling Strategy
Researchers can utilize this molecule to build "ABC" triaryl systems sequentially.
Figure 2: Sequential functionalization logic. The bromide reacts under mild conditions; the chloride requires specialized ligands (e.g., Buchwald ligands) and heat.
Key Application Note: To preserve the hydroxyl group during coupling, it is often protected as a silyl ether (TBS or TBDPS) to prevent Pd-coordination or side reactions, then deprotected after the aryl rings are functionalized [2].
Safety & Handling (E-E-A-T)
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Hazards: Like many halogenated benzyl alcohols, this compound may be a skin and eye irritant. The precursor ketone is often a lachrymator.
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Storage: Store in a cool, dry place. The C-Br bond is light-sensitive over long periods; amber vials are recommended.
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Spill Protocol: Absorb with sand or vermiculite. Do not use oxidative cleaning agents (bleach) as this may liberate toxic halogen gases.
References
- Reduction of Carbonyls: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for NaBH4 chemoselectivity).
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Chemoselective Coupling: Ibsen, G. M., et al. (2018). "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates." Chemistry – A European Journal. (Demonstrates principles of halogen/pseudohalogen selectivity).
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General Diarylmethanol Synthesis: BenchChem Technical Guides. "Synthesis of 4-Chlorophenyl-2-pyridinylmethanol." (Analogous Grignard/Reduction protocols).
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Crystallography of Analogs: Ferguson, G., et al. (1992).[4] "Structure of Triphenylmethanol." Acta Crystallographica. (Structural basis for H-bonding networks in diaryl/triarylmethanols).
Sources
- 1. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 2. orgosolver.com [orgosolver.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Deciphering the hydrogen-bonding scheme in the crystal structure of triphenylmethanol: a tribute to George Ferguson and co-workers - PMC [pmc.ncbi.nlm.nih.gov]
